molecular formula C11H15ClINO2 B3021193 Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride CAS No. 502842-21-9

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride

Cat. No.: B3021193
CAS No.: 502842-21-9
M. Wt: 355.6 g/mol
InChI Key: ULJFHQAOTLUVBZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS 502842-21-9) is a chemical building block of high value in pharmaceutical research and development. Its molecular structure, featuring both an amino group and an iodophenyl moiety, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the preparation of drug candidates targeting neurological disorders . The iodine atom on the aromatic ring is a key functional handle, enabling further structural elaboration through modern cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create novel compound libraries . Supplied as a hydrochloride salt, this compound offers improved stability and handling properties . It is characterized as a white to off-white powder . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the associated Safety Data Sheet for proper handling guidelines.

Properties

IUPAC Name

ethyl 3-amino-3-(4-iodophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJFHQAOTLUVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502842-21-9
Record name ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-aminopropanoate with 4-iodobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce phenyl derivatives .

Scientific Research Applications

Organic Synthesis

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The iodine atom in its structure imparts unique reactivity compared to similar compounds, allowing for the exploration of new synthetic pathways.

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various microbial strains.
  • Anticancer Activity : Preliminary findings suggest that it may exhibit anticancer properties by interacting with specific biological targets.

Pharmaceutical Development

This compound is being explored as a potential drug candidate. Its ability to form hydrogen bonds and participate in halogen bonding enhances its interaction with biological molecules, making it a candidate for therapeutic applications targeting specific diseases.

Material Science

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in material design and synthesis methodologies.

Case Study 1: Anticancer Activity Investigation

A recent study investigated the anticancer properties of this compound using various cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting that the compound may inhibit cancer cell proliferation through apoptosis induction.

Case Study 2: Antimicrobial Efficacy Assessment

Another research project focused on evaluating the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated notable antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key differences in substituents, molecular formulas, weights, and CAS numbers:

Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl 4-Iodophenyl C₁₁H₁₅ClINO₂ 355.61 502842-21-9
Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl 4-Ethylphenyl C₁₃H₂₀ClNO₂ 257.75 502841-88-5
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate HCl 4-Methoxyphenyl C₁₂H₁₆ClNO₃ 257.72 167834-29-9
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-Difluorophenyl C₁₁H₁₄ClF₂NO₂ 265.69 N/A
Ethyl 3-amino-3-(3-bromophenyl)propanoate HCl 3-Bromophenyl C₁₁H₁₄BrClNO₂ 320.60 N/A
Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate HCl 4-Isopropoxyphenyl C₁₄H₂₁ClNO₃ 289.77 945419-73-8
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate HCl 4-Isobutoxy-3-methoxyphenyl C₁₆H₂₆ClNO₄ 331.83 473567-08-7

Key Observations :

  • Halogen Effects: The iodine atom in the target compound increases molecular weight and polarizability compared to fluorine or bromine analogs.
  • Alkyl/Aryl Substituents : Ethyl (C₂H₅) or methoxy (OCH₃) groups reduce steric hindrance compared to bulkier substituents like isobutoxy (C₄H₉O), which may influence solubility and metabolic stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) increase acidity of the amine, while electron-donating groups (e.g., methoxy) enhance basicity, affecting salt formation and solubility .

Biological Activity

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H14ClINO2C_{11}H_{14}ClINO_2 and a molecular weight of approximately 355.6 g/mol. The compound is characterized by:

  • Ethyl ester group : Enhances solubility and reactivity.
  • Amino group : Capable of forming hydrogen bonds with biological targets.
  • Para-iodophenyl moiety : Imparts unique reactivity due to the presence of iodine, which can engage in halogen bonding.

These structural characteristics contribute to its potential biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity.
  • Halogen Bonding : The iodophenyl group enhances binding affinity to specific targets, which may lead to modulation of enzyme activity.

Biological Activities

Research indicates several potential biological activities for this compound:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation in vitro.
  • Enzyme Interactions : Studies have shown that it can influence the activity of specific enzymes, which may have therapeutic implications.

Case Studies

  • Anticancer Studies :
    • A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity.
  • Antimicrobial Activity :
    • Research indicated that this compound displayed broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria,
AnticancerInhibition of cell proliferation in cancer lines,
Enzyme InteractionModulation of enzyme activities,

Q & A

Q. What synthetic routes are reported for Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride, and how do reaction conditions vary?

The compound is typically synthesized via multi-step protocols involving esterification, iodination, and hydrochloride salt formation. For example:

  • Enantioselective synthesis : Enamine Ltd. reports enantiomerically pure analogs (e.g., Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride) using chiral resolution or asymmetric catalysis, with purity ≥95% .
  • Iodophenyl incorporation : describes a method for introducing iodophenyl groups via nucleophilic substitution or metal-catalyzed cross-coupling, using precursors like 4-iodophenylboronic acid .
  • Esterification : Ethyl ester formation often employs ethanol/HCl under reflux, as seen in similar tyrosine derivatives (melting point 166–170°C, purity ≥98%) .

Key variables : Reaction temperature (60–100°C), solvent (DMF or THF for iodination), and catalyst (Pd for cross-coupling). Contradictions exist in optimal iodine stoichiometry, requiring validation via TLC or HPLC .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Spectroscopy : ¹H/¹³C NMR to verify the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and aromatic protons (δ ~7.3–7.8 ppm for iodophenyl) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for purity assessment (>98%) .
  • Chiral analysis : Polarimetry (e.g., specific rotation -6.3° to -7.3° for tyrosine analogs) or chiral HPLC to resolve enantiomers .

Q. What are the recommended storage conditions and stability profiles?

  • Storage : Room temperature, desiccated (RH ≤40%), protected from light due to iodine’s photosensitivity .
  • Stability : Hydrolyzes in aqueous media (pH <3 or >11), with degradation products including 3-amino-3-(4-iodophenyl)propanoic acid. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-iodophenyl group influence reactivity in downstream applications?

The iodine atom’s electronegativity and size enhance electrophilic aromatic substitution resistance but facilitate Suzuki-Miyaura cross-coupling (e.g., in AM281 synthesis for CB1 antagonists) . Comparative studies with chlorophenyl analogs ( ) show iodine’s superior leaving-group ability in nucleophilic displacement, though yields vary (65–80% vs. 50–70% for Cl) .

Q. What strategies resolve enantiomers of this compound, and how does chirality impact biological activity?

  • Resolution methods : Chiral auxiliaries (e.g., (S)-α-methylbenzylamine) or enzymatic kinetic resolution (lipases in organic solvents) .
  • Biological impact : Enantiomers may exhibit divergent receptor binding. For example, (S)-enantiomers of related compounds show 10-fold higher affinity for CNS targets than (R)-forms .

Q. How are trace impurities (e.g., de-iodinated byproducts) identified and quantified?

  • LC-MS/MS : Detects impurities at ≤0.1% levels. For example, ethyl 3-amino-3-phenylpropanoate (m/z 222.1) is a common de-iodinated byproduct .
  • Forced degradation : Exposure to UV light (ICH Q1B) generates iodobenzene, requiring quenching with antioxidants like BHT .

Q. What in vivo models are suitable for studying its pharmacokinetics, and how is metabolic stability assessed?

  • Models : Rodent hepatic microsomes for Phase I metabolism (CYP450 enzymes). reports t₁/₂ >6 hours for similar esters, suggesting moderate stability .
  • Metabolite profiling : Hydrolysis to the carboxylic acid (major metabolite) and iodine elimination via glutathione conjugation .

Methodological Notes for Contradictions

  • Synthetic yields : Discrepancies in iodination efficiency (50–80%) across studies may arise from solvent polarity (DMF vs. THF) or catalyst loading (Pd(PPh₃)₄ at 2–5 mol%) . Validate via DOE (Design of Experiments).
  • Chiral purity : While enzymatic resolution achieves >99% ee in , asymmetric hydrogenation (e.g., Ru-BINAP catalysts) may offer superior scalability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.